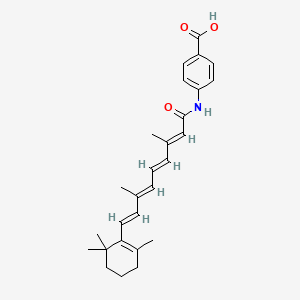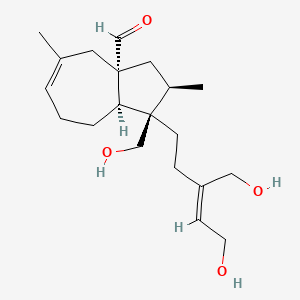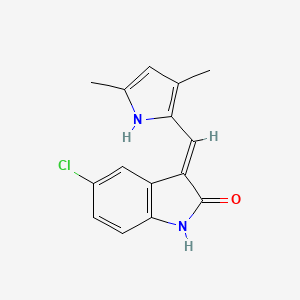
N-(4-Carboxyphenyl)retinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinamidic acid is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinamidic acid typically involves the reaction of retinoic acid with an amine derivative. One common method is the reaction of retinoic acid with 4-aminobenzoic acid under specific conditions to form retinamidic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of retinamidic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Retinamidic acid undergoes several types of chemical reactions, including:
Oxidation: Retinamidic acid can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of retinamidic acid can lead to the formation of oxidized retinamidic acid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Retinamidic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cell growth, differentiation, and apoptosis.
Medicine: Retinamidic acid is investigated for its potential therapeutic applications, including cancer treatment and skin disorders.
Industry: It is used in the production of pharmaceuticals and cosmetic products
Mechanism of Action
Retinamidic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. The binding of retinamidic acid to these receptors alters their conformation, leading to changes in gene expression and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Retinamidic acid is similar to other retinoids, such as:
Retinoic acid: A metabolite of vitamin A with similar biological functions.
Isotretinoin: Used in the treatment of severe acne.
Tretinoin: Used in the treatment of acne and acute promyelocytic leukemia
Uniqueness
What sets retinamidic acid apart from these similar compounds is its specific structure and the unique biological pathways it influences. While other retinoids also bind to RARs and RXRs, retinamidic acid may have distinct effects on gene expression and cellular processes, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
74193-17-2 |
|---|---|
Molecular Formula |
C27H33NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H33NO3/c1-19(11-16-24-21(3)10-7-17-27(24,4)5)8-6-9-20(2)18-25(29)28-23-14-12-22(13-15-23)26(30)31/h6,8-9,11-16,18H,7,10,17H2,1-5H3,(H,28,29)(H,30,31)/b9-6+,16-11+,19-8+,20-18+ |
InChI Key |
OZBUFFXESDBEHG-FXILSDISSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
| 74193-17-2 | |
Synonyms |
4-(hydroxycarbophenyl)retinamide N-(4-carboxyphenyl)retinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)



![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)




